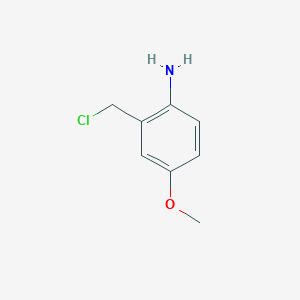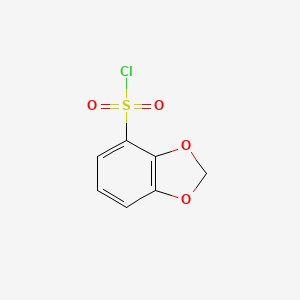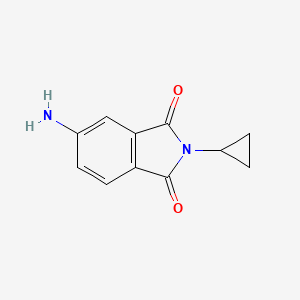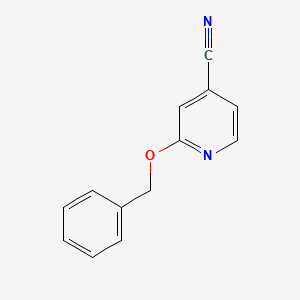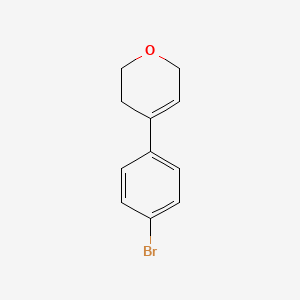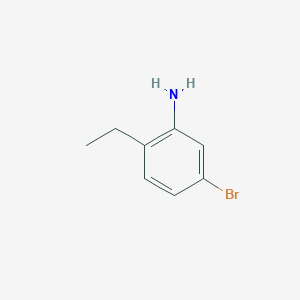
5-ブロモ-2-エチルアニリン
概要
説明
5-Bromo-2-ethylaniline is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated compounds and their crystal structures, which can provide insights into the general characteristics of brominated aromatic compounds like 5-Bromo-2-ethylaniline. For instance, the crystal structure of 1-Ethyl-5-bromouracil is described, showing that brominated compounds can form stable crystalline structures with specific hydrogen bonding patterns .
Synthesis Analysis
The synthesis of related brominated compounds involves various methods, such as the Gabriel condensation for aminolevulinic acid derivatives and the heavy atom method for determining the molecular structure of brominated cyclic compounds . These methods indicate that the synthesis of 5-Bromo-2-ethylaniline could potentially involve similar techniques, such as halogenation of an aromatic ring followed by substitution with an ethyl group.
Molecular Structure Analysis
The molecular structures of brominated compounds are often determined using X-ray crystallography. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using this technique, revealing details about the arrangement of atoms and the presence of hydrogen bonds . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined, showing intramolecular and intermolecular hydrogen bonding . These findings suggest that 5-Bromo-2-ethylaniline would also have a well-defined molecular structure that could be studied using similar methods.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 5-Bromo-2-ethylaniline. However, brominated aromatic compounds are known to undergo various chemical reactions, such as nucleophilic substitution, due to the presence of a bromine atom, which is a good leaving group. The synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide, indicating the reactivity of the bromine atom in facilitating such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from their molecular and crystal structures. For example, the crystallographic parameters of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate suggest that the compound has a significant molecular weight and specific geometric parameters . The crystal packing and hydrogen bonding patterns observed in the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide indicate that such compounds may have distinct melting points, solubility, and stability characteristics . These properties are crucial for understanding the behavior of 5-Bromo-2-ethylaniline in various environments and applications.
科学的研究の応用
ベンゾイミダゾール誘導体の合成
5-ブロモ-2-エチルアニリンは、ベンゾイミダゾール誘導体の合成に使用できます . ベンゾイミダゾールとその誘導体は、抗菌、抗ウイルス、抗腫瘍、抗酸化、抗炎症、降圧、抗凝血、抗糖尿病、抗アレルギー、抗ヒスタミン、抗結核、抗HIV、抗寄生虫、抗うつ、鎮痛などの幅広い生物学的活性を示します .
α-グルコシダーゼ阻害剤
5-ブロモ-2-エチルアニリンは、炭水化物代謝に関与する酵素であるα-グルコシダーゼに対する阻害活性を示す化合物の合成に使用されてきました . これにより、糖尿病の治療に潜在的な用途が考えられます。
化学的性質と安全性
5-ブロモ-2-エチルアニリンは、黄色から茶色の色調で、密度は1.4900g/mLです . 沸点は139℃、引火点は110℃です . 皮膚に触れると有害で、皮膚や目の刺激を引き起こし、吸入または摂取すると有害です .
分子ドッキング研究
5-ブロモ-2-アリールベンゾイミダゾール誘導体について、分子ドッキング研究が実施され、酵素の活性部位における分子の分子間相互作用が解明されています . これは、新薬設計に関する貴重な洞察を提供することができます。
作用機序
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and reduction . The bromine atom on the benzene ring of 5-Bromo-2-ethylaniline could potentially make it more reactive, allowing it to interact with its targets in unique ways .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including the synthesis of many pharmaceuticals
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It has been suggested to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-ethylaniline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Its action and efficacy could be influenced by factors such as pH, the presence of other substances, and individual variations in metabolism.
Safety and Hazards
生化学分析
Biochemical Properties
5-Bromo-2-ethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 5-Bromo-2-ethylaniline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, 5-Bromo-2-ethylaniline can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 5-Bromo-2-ethylaniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 5-Bromo-2-ethylaniline impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-2-ethylaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the binding of 5-Bromo-2-ethylaniline to cytochrome P450 can result in enzyme inhibition, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-ethylaniline can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 5-Bromo-2-ethylaniline may degrade, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to 5-Bromo-2-ethylaniline can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-ethylaniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, 5-Bromo-2-ethylaniline can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of 5-Bromo-2-ethylaniline can lead to adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
5-Bromo-2-ethylaniline is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The metabolism of 5-Bromo-2-ethylaniline can also influence the activity of other metabolic pathways, leading to changes in overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-2-ethylaniline within cells and tissues are mediated by various transporters and binding proteins. For example, albumin can bind to 5-Bromo-2-ethylaniline, facilitating its transport in the bloodstream. Within cells, this compound can be transported by specific transporters, affecting its localization and accumulation in different cellular compartments. The distribution of 5-Bromo-2-ethylaniline can influence its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
5-Bromo-2-ethylaniline exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromo-2-ethylaniline may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of 5-Bromo-2-ethylaniline can influence its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
5-bromo-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDOCARYQOKKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




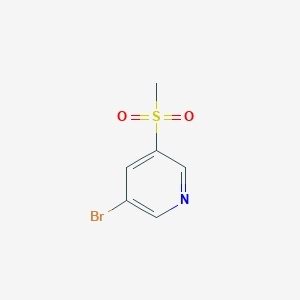
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-, diphenylmethyl ester, (6R,7R)-](/img/structure/B1292027.png)
